2-((2-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

Description

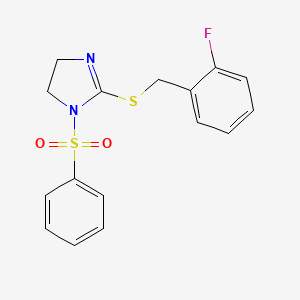

2-((2-Fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by a dihydroimidazole core with a 2-fluorobenzylthio group at position 2 and a phenylsulfonyl group at position 1. The compound’s structure (Figure 1) combines a sulfur-containing benzyl substituent and an electron-withdrawing sulfonyl group, which may influence its electronic properties and biological activity. Its molecular formula is C₁₆H₁₄FN₂O₂S₂, with a molecular weight of 364.43 g/mol. Key identifiers include CAS numbers such as 868216-87-9 and synonyms like 1-(4-fluorobenzenesulfonyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole .

The synthesis of this compound likely involves nucleophilic substitution reactions, similar to other 4,5-dihydroimidazole derivatives. For instance, reactions between 2-chloro-4,5-dihydro-1H-imidazole and thiol-containing reagents (e.g., 2-fluorobenzyl mercaptan) under mild conditions (e.g., dichloromethane at room temperature) have been reported for analogous compounds . The phenylsulfonyl group may be introduced via sulfonylation of the imidazole nitrogen .

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S2/c17-15-9-5-4-6-13(15)12-22-16-18-10-11-19(16)23(20,21)14-7-2-1-3-8-14/h1-9H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBHXWCALLIOKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:

Formation of the Dihydroimidazole Ring: The initial step often involves the cyclization of appropriate precursors to form the dihydroimidazole ring. This can be achieved through the reaction of an amine with a carbonyl compound under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions. For example, a fluorobenzyl halide can react with a thiol group to form the desired thioether linkage.

Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is typically introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the imidazole derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the sulfonyl or imidazole groups.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-((2-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl and phenylsulfonyl groups can enhance binding affinity and selectivity towards these targets, influencing various biological pathways.

Comparison with Similar Compounds

Key Observations:

Sulfonyl Group : The phenylsulfonyl moiety enhances electron-withdrawing effects, which may stabilize the imidazole ring and influence reactivity .

Positional Isomerism : The ortho-fluorine in the target compound vs. para-fluorine in analogs (e.g., ) could lead to distinct conformational preferences in biological systems.

Physicochemical Properties

Biological Activity

The compound 2-((2-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiols and sulfonyl chlorides with imidazoles. The general synthetic route can be summarized as follows:

- Starting Materials : 2-fluorobenzyl thiol, phenylsulfonyl chloride, and a suitable imidazole precursor.

- Reaction Conditions : Conducted under inert atmosphere conditions using solvents like dichloromethane (DCM).

- Purification : The crude product is purified via column chromatography.

Antihypertensive Effects

Research indicates that compounds with imidazole rings exhibit significant activity on imidazoline binding sites (IBS) and adrenergic receptors. A study evaluated various derivatives of 4,5-dihydro-1H-imidazole for their effects on blood pressure in spontaneously hypertensive rats, revealing that those with high affinity for IBS had pronounced antihypertensive effects .

GABA-A Receptor Modulation

Recent studies have highlighted the role of imidazole derivatives in modulating GABA-A receptors. While specific data on this compound is limited, related compounds have shown promise as positive allosteric modulators (PAMs) at the α1/γ2 interface of GABA-A receptors, suggesting potential neuropharmacological applications .

The biological activity of this compound is hypothesized to involve:

- Binding Affinity : High affinity for IBS and adrenergic receptors.

- Receptor Modulation : Interaction with GABA-A receptors leading to enhanced inhibitory neurotransmission.

Case Study 1: Antihypertensive Evaluation

A series of experiments were conducted to assess the antihypertensive properties of related imidazole compounds. The results indicated that compounds with specific structural features exhibited significant reductions in mean arterial pressure (MAP) when administered to hypertensive models. The most active compound in this study was noted for its high selectivity towards IBS .

Case Study 2: GABA-A Receptor Interaction

In a comparative study involving various imidazole derivatives, it was found that certain modifications led to enhanced stability and reduced hepatotoxicity while retaining efficacy as PAMs at GABA-A receptors. This suggests that structural modifications similar to those in this compound could yield beneficial pharmacological profiles .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.